N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide

Carbonic Anhydrase Inhibition Enzyme Selectivity Profiling Quinoxaline–Oxadiazole Hybrids

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide (CAS 1219901-99-1) is a heterocyclic hybrid molecule that fuses a quinoxaline-2-carboxamide core with a 1,3,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl substituent. This scaffold is characteristic of a broader class of quinoxaline–oxadiazole hybrids investigated for enzyme inhibition, including carbonic anhydrase (hCA I/II), cholinesterases, and α-glucosidase.

Molecular Formula C19H15N5O4
Molecular Weight 377.36
CAS No. 1219901-99-1
Cat. No. B2746528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
CAS1219901-99-1
Molecular FormulaC19H15N5O4
Molecular Weight377.36
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3)OC
InChIInChI=1S/C19H15N5O4/c1-26-11-7-8-12(16(9-11)27-2)18-23-24-19(28-18)22-17(25)15-10-20-13-5-3-4-6-14(13)21-15/h3-10H,1-2H3,(H,22,24,25)
InChIKeyOUEILTFUBIISBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide: Core Structure and Initial Differentiation Context


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide (CAS 1219901-99-1) is a heterocyclic hybrid molecule that fuses a quinoxaline-2-carboxamide core with a 1,3,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl substituent. This scaffold is characteristic of a broader class of quinoxaline–oxadiazole hybrids investigated for enzyme inhibition, including carbonic anhydrase (hCA I/II), cholinesterases, and α-glucosidase [1]. The compound’s differentiation lies in its precise substitution pattern; within related quinoxalin-1,3,4-oxadiazole series, even minor changes to the aryl substituent can shift enzyme inhibitory potency by several-fold [1]. This positions the 2,4-dimethoxyphenyl analog as a structurally distinct candidate for selectivity profiling where substitution-dependent activity is the critical procurement parameter.

Why Generic ‘Oxadiazole-Quinoxaline’ Substitution Is Unreliable When Sourcing N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide


In-class quinoxaline–oxadiazole compounds cannot be interchanged because the position and electronic nature of the aryl substituent on the oxadiazole ring govern enzyme–ligand interaction geometry. In a systematic study of twelve closely related quinoxalin-1,3,4-oxadiazole derivatives, the most potent hCA I inhibitor was a 4-fluoro derivative (10f), while the strongest hCA II inhibitor was a 4-chloro analog (10i), demonstrating that halogen position and identity—not merely the presence of a substituted phenyl ring—determine isoform selectivity [1]. The target compound’s 2,4-dimethoxy substitution pattern is absent from the published comparative matrix, meaning that any attempt to substitute a 4-methoxybenzyl or 4-chlorophenyl analog would introduce an untested and potentially orthogonal activity profile. For scientists requiring a specific methoxy-substitution pattern to probe hydrogen-bonding or steric effects within a target’s active site, generic substitution is not scientifically defensible.

Head-to-Head and Class-Level Quantitative Evidence for N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide


Enzyme Inhibition Potency Shift Driven by Aryl Substituent Identity in Quinoxaline-1,3,4-Oxadiazoles

A direct head-to-head study of twelve quinoxaline-1,3,4-oxadiazole derivatives (10a–l) revealed that the 4-fluoro analog (10f) inhibited hCA I with an IC50 of 1.52 µM, which was 7.37-fold more potent than the standard inhibitor acetazolamide (IC50 = 11.2 µM). In contrast, the 4-chloro analog (10i) was the most potent against hCA II (IC50 = 1.85 µM vs. acetazolamide IC50 = 6.8 µM), while the 3-bromo analog (10k) preferentially inhibited α-glucosidase with an IC50 of 12.8 µM (acarbose IC50 = 23.1 µM) [1]. The target compound’s 2,4-dimethoxyphenyl substituent is electronically distinct from all halogen and monomethoxy variants tested, and based on the demonstrated sensitivity of isoform selectivity to aryl substitution, it is expected to yield a unique inhibition profile. No direct IC50 data for the 2,4-dimethoxy analog are currently available in a comparative dataset with these analogs.

Carbonic Anhydrase Inhibition Enzyme Selectivity Profiling Quinoxaline–Oxadiazole Hybrids

Comparative Structural Analysis Against Closest Commercial Analogs Reveals a Distinct 2,4-Dimethoxyphenyl Pharmacophore

The closest commercially cataloged analogs to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide include N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide (CAS 1211328-72-1; monomethoxy, benzyl linker) and N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide (CAS not specified; chlorothiophene). The target compound differs by (i) a dimethoxy substitution (2,4-positions) rather than monomethoxy or halogen, (ii) a direct aryl attachment to the oxadiazole rather than a methylene spacer, and (iii) a methoxy group at the ortho position, which can engage in intramolecular hydrogen bonding and alter the dihedral angle between the oxadiazole and phenyl rings. No published quantitative comparison of these specific analogs exists, but the structural divergence implies that any SAR or biological activity data from the benzyl-linked or monomethoxy analogs cannot be extrapolated to the 2,4-dimethoxyphenyl derivative.

Medicinal Chemistry Pharmacophore Modeling Chemical Procurement Specification

Evidence-Backed Application Scenarios for Procuring N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide


Probing Isoform-Selective Carbonic Anhydrase Inhibition with a Non-Halogenated, Dimethoxy-Substituted Quinoxaline–Oxadiazole Scaffold

The published quinoxaline-1,3,4-oxadiazole series demonstrates that hCA I versus hCA II selectivity is exquisitely sensitive to aryl substitution, with the 4-fluoro analog favoring hCA I and the 4-chloro analog favoring hCA II [1]. The 2,4-dimethoxyphenyl analog, lacking halogen atoms, offers a distinct electronic and steric profile for probing hCA isoform selectivity without confounding halogen–protein interactions. This compound should be prioritized in selectivity screening cascades where the goal is to decouple hydrophobic halogen effects from hydrogen-bonding contributions of methoxy substituents.

Structure-Activity Relationship (SAR) Expansion of Quinoxaline–Oxadiazole Enzyme Inhibitors to Unexplored Substitution Space

The Mirzazadeh et al. (2021) study evaluated halogenated (F, Cl, Br) and nitro-substituted analogs but did not report any dimethoxy-substituted derivatives [1]. Procuring the 2,4-dimethoxyphenyl analog fills a critical gap in the SAR matrix, enabling assessment of electron-donating, hydrogen-bond-accepting substituents in contrast to the electron-withdrawing groups previously tested. This compound is essential for any medicinal chemistry program aiming to build a comprehensive SAR around the quinoxaline-1,3,4-oxadiazole scaffold for metabolic enzyme targets.

Chemical Probe for Cholinesterase and α-Glucosidase Assays Requiring Non-Standard Substitution

Within the published series, the 3-fluoro analog (10e) was the most potent dual cholinesterase inhibitor, while the 3-bromo analog (10k) led α-glucosidase inhibition [1]. The 2,4-dimethoxy substitution pattern has not been tested in these assays. Researchers seeking to evaluate the impact of methoxy-induced electronic effects on cholinesterase or α-glucosidase binding sites should select this compound over halogenated or unsubstituted phenyl analogs, as it provides a chemically complementary tool to probe hydrogen-bonding requirements at the enzyme active site.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.